REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(C1C=CC(S([O-])(=O)=O)=CC=1)(=O)C.[Na+].[CH3:28][NH2:29]>>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:29][CH3:28])(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
sodium 4-acetylbenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Type
|
CUSTOM
|
Details
|
with stirring, to 500 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 300 ml
|
Type
|
TEMPERATURE
|
Details
|
of 6% hydrochloric acid and the solution is heated at 80°-90° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate of 4-acetyl-N-methylbenzenesulfonamide is collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from aqueous ethanol
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |